molecular formula C10H10N2O4S B14639939 3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 56799-41-8

3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B14639939
CAS No.: 56799-41-8
M. Wt: 254.26 g/mol
InChI Key: DELOBBHOFGCHPB-UHFFFAOYSA-N
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Description

3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that belongs to the class of nitroaniline derivatives. This compound is characterized by the presence of a nitro group (—NO2) attached to an aniline moiety, which is further connected to a thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of 4-nitroaniline with a thiophene derivative under specific conditions. One common method involves the use of 4-nitrochlorobenzene and ammonia to produce 4-nitroaniline, which is then reacted with a thiophene derivative . The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium borohydride (NaBH4) is commonly used as a reducing agent.

    Substitution: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) are used for nitration reactions.

Major Products Formed

    Reduction: The major product formed is 4-aminoaniline.

    Substitution: Various substituted derivatives of the compound can be formed depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to other nitroaniline derivatives.

Properties

CAS No.

56799-41-8

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

N-(4-nitrophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

InChI

InChI=1S/C10H10N2O4S/c13-12(14)10-3-1-8(2-4-10)11-9-5-6-17(15,16)7-9/h1-6,9,11H,7H2

InChI Key

DELOBBHOFGCHPB-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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